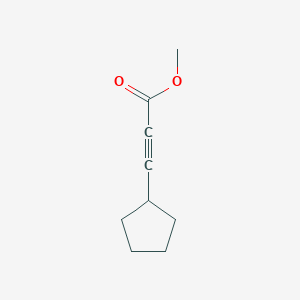

Methyl 3-cyclopentylprop-2-ynoate

Description

Methyl 3-cyclopentylprop-2-ynoate is a methyl ester derivative of a propynoic acid substituted with a cyclopentyl group at the third carbon of the alkyne chain. Methyl esters, in general, are widely used as intermediates in chemical synthesis due to their stability and ease of hydrolysis under basic conditions .

Properties

Molecular Formula |

C9H12O2 |

|---|---|

Molecular Weight |

152.19 g/mol |

IUPAC Name |

methyl 3-cyclopentylprop-2-ynoate |

InChI |

InChI=1S/C9H12O2/c1-11-9(10)7-6-8-4-2-3-5-8/h8H,2-5H2,1H3 |

InChI Key |

IIHASSVJROUZJO-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C#CC1CCCC1 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3-Cyclopentylpropiolic Acid

Propiolic acid derivatives are typically synthesized via alkynylation of cyclopentyl halides. For example, cyclopentylmagnesium bromide reacts with propargyl bromide in a Grignard coupling to form 3-cyclopentylpropiolic acid after oxidation. Alternative routes employ Sonogashira coupling between cyclopentyl halides and terminal alkynes, though this requires palladium catalysts.

Acid-Catalyzed Esterification

The carboxylic acid is esterified using methanol and sulfuric acid (H₂SO₄) under reflux (65–70°C) for 12–24 hours. The reaction proceeds via protonation of the carbonyl oxygen, enhancing electrophilicity for nucleophilic attack by methanol.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Catalyst | H₂SO₄ (3–5 wt%) |

| Temperature | 65–70°C (reflux) |

| Molar Ratio (MeOH) | 6:1 to 30:1 |

| Yield | 72–95% |

Excess methanol drives equilibrium toward ester formation. Higher molar ratios (30:1) improve yields but require longer reaction times (48–96 hours).

Direct Alkyne Esterification via Catalytic Methods

To bypass propiolic acid synthesis, direct coupling of cyclopentyl alkynes with methyl esters has been explored.

Iron-Catalyzed Reductive Coupling

Iron catalysts enable coupling between cyclopentyl iodides and methyl propiolate. For instance, iodocyclohexane reacts with methyl 4-ethynylbenzoate in the presence of Fe(acac)₃ and Zn powder, yielding the target compound at 60°C in THF.

Key Data:

Copper-Mediated Alkynylation

Copper(I) iodide facilitates Sonogashira-type couplings between cyclopentyl halides and methyl propiolate. This method avoids palladium, reducing costs.

Optimized Protocol:

Solid Acid-Catalyzed Esterification

Heterogeneous catalysts like ZnAlMCM-41 and polystyrene-based sulfonic acids offer eco-friendly alternatives to H₂SO₄.

ZnAlMCM-41 Catalysis

ZnAlMCM-41, a mesoporous solid acid, achieves 92% yield in 6 hours at 60°C using a 6:1 methanol-to-acid ratio. Its high surface area (≥800 m²/g) and acid strength (1.2 mmol H⁺/g) enhance reactivity.

Advantages:

Polystyrene-Supported Sulfonic Acids

Functionalized polystyrene resins (e.g., sPS-S) exhibit superacidity (H₀ ≤ −12), enabling esterification at room temperature.

Industrial-Scale Production

Continuous Flow Reactors

Continuous systems optimize heat/mass transfer, reducing reaction times. A tubular reactor operating at 70°C with H₂SO₄ achieves 94% conversion in 2 hours.

Process Metrics:

| Metric | Value |

|---|---|

| Residence Time | 120 minutes |

| Throughput | 50 L/h |

| Purity | ≥99% (GC analysis) |

Catalytic Distillation

Combining reaction and separation steps improves efficiency. Methanol is fed countercurrently to the acid stream, with H₂SO₄ immobilized on silica gel.

Mechanistic Insights

Acid-Catalyzed Pathway

Transition Metal-Mediated Coupling

In Sonogashira reactions, CuI oxidatively adds to the alkyne, forming a copper acetylide. Subsequent transmetallation with a palladium-cyclopentyl complex facilitates C–C bond formation.

Comparative Analysis of Methods

| Method | Yield (%) | Time (h) | Cost | Scalability |

|---|---|---|---|---|

| H₂SO₄ Esterification | 95 | 48 | Low | High |

| Fe-Catalyzed Coupling | 85 | 24 | Medium | Moderate |

| ZnAlMCM-41 | 92 | 6 | High | High |

| Continuous Flow | 94 | 2 | High | Industrial |

Challenges and Optimization Strategies

-

Byproduct Formation : Excess methanol minimizes oligomerization but increases purification costs. Molecular sieves (3Å) absorb water, shifting equilibrium.

-

Catalyst Deactivation : Solid acids like ZnAlMCM-41 require calcination (550°C, 6 hours) to restore activity after 10 cycles.

-

Safety : Exothermic esterification necessitates temperature control. Adiabatic reactors with cooling jackets prevent runaway reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-cyclopentylprop-2-ynoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the triple bond in the propiolate moiety to a double or single bond, yielding alkenes or alkanes.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the triple bond.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alkenes or alkanes.

Substitution: Various esters or amides, depending on the nucleophile used.

Scientific Research Applications

Methyl 3-cyclopentylprop-2-ynoate has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer agents, often involves derivatives of methyl 3-cyclopentylpropiolate.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 3-cyclopentylpropiolate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may bind to active sites on enzymes, altering their activity and influencing metabolic processes.

Comparison with Similar Compounds

Structural Analogues and Molecular Properties

The following table summarizes key structural analogs identified in the evidence, focusing on substituents and molecular characteristics:

Key Observations :

- Steric Effects: The cyclopentyl group in this compound introduces greater steric hindrance compared to the cyclopropyl group in Ethyl 3-cyclopropylprop-2-ynoate, likely reducing reaction rates in nucleophilic substitutions .

- Solubility: Cyclopentyl and cyclopropyl substituents may lower water solubility compared to linear esters like Methyl 2-hexenoate, which lacks bulky cyclic groups .

Physicochemical Properties

Limited direct data exists for this compound, but comparisons can be inferred from analogous methyl esters:

- Boiling Point: Methyl esters with bulky substituents (e.g., cyclopentyl) typically exhibit higher boiling points due to increased molecular weight and reduced volatility. For example, Methyl 2-hexenoate (MW 128.17) has a boiling point of ~170°C , whereas this compound (MW ~152) may exceed this range.

- Stability : Cyclic substituents may enhance thermal stability compared to linear esters, as seen in resin-derived methyl esters like sandaracopimaric acid methyl ester (stable up to 250°C in gas chromatography) .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling Methyl 3-cyclopentylprop-2-ynoate in laboratory settings?

- Methodological Answer : Researchers must use personal protective equipment (PPE) including nitrile gloves, safety goggles, and lab coats. All experiments should be conducted in a fume hood to minimize inhalation risks. Waste must be segregated into halogenated organic waste containers and disposed of via licensed hazardous waste management services. Spills require immediate neutralization with inert adsorbents (e.g., vermiculite) followed by ethanol rinsing .

Q. What are the established synthetic routes for this compound, and how can reaction yields be optimized?

- Methodological Answer : Common routes include Sonogashira coupling between methyl propiolate and cyclopentyl halides. Yield optimization involves:

- Catalyst tuning : Palladium/copper catalysts (e.g., Pd(PPh₃)₂Cl₂/CuI) at 0.5–1 mol% loading.

- Solvent selection : Use polar aprotic solvents (e.g., DMF) under inert atmospheres.

- Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation.

Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate gradient) ensures purity (>95%) .

Q. How should researchers characterize this compound and its derivatives spectroscopically?

- Methodological Answer :

- NMR : ¹H NMR (CDCl₃) typically shows a singlet at δ 3.7 ppm (ester methyl) and a triplet for the cyclopentyl protons (δ 1.5–2.1 ppm).

- IR : Confirm the alkyne stretch near 2100–2260 cm⁻¹ and ester carbonyl at ~1720 cm⁻¹.

- MS : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]+ at m/z 166.10). Cross-reference with computational predictions (e.g., Gaussian DFT) to resolve ambiguities .

Advanced Research Questions

Q. How does the electronic nature of the cyclopentyl group influence the reactivity of this compound in cycloaddition reactions?

- Methodological Answer : The cyclopentyl group’s electron-donating inductive effect stabilizes transition states in [2+2] or Diels-Alder reactions. To assess this:

- Compare reaction rates with analogs (e.g., cyclohexyl or aryl substituents) using kinetic studies.

- Employ Hammett plots to correlate substituent effects with reaction outcomes.

Computational modeling (e.g., NBO analysis) quantifies charge distribution at the triple bond .

Q. What strategies can resolve contradictions in spectroscopic data (e.g., NMR, IR) when characterizing novel derivatives?

- Methodological Answer :

- Variable-temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and −40°C.

- Isotopic labeling : Introduce deuterium at specific positions to simplify splitting patterns.

- 2D techniques : Use HSQC and HMBC to assign overlapping signals in complex mixtures.

Discrepancies between experimental and theoretical IR peaks may indicate conformational flexibility or solvent interactions .

Q. How can computational modeling (e.g., DFT) predict the regioselectivity of nucleophilic additions to this compound?

- Methodological Answer :

- Optimize the molecule’s geometry using B3LYP/6-31G(d) to calculate LUMO distribution.

- Simulate nucleophilic attack (e.g., by amines or Grignard reagents) at the α- vs. β-position of the alkyne.

- Compare activation energies (ΔG‡) for each pathway using transition-state theory. Experimental validation via trapping intermediates (e.g., with TEMPO) confirms computational predictions .

Q. What green chemistry principles can improve the sustainability of this compound synthesis?

- Methodological Answer :

- Solvent substitution : Replace DMF with cyclopentyl methyl ether (CPME), a biodegradable solvent.

- Catalyst recycling : Immobilize Pd catalysts on magnetic nanoparticles for reuse across 5+ cycles.

- Atom economy : Optimize stoichiometry to minimize byproducts (e.g., use 1.1 eq. cyclopentyl halide).

Life-cycle assessment (LCA) tools quantify environmental impacts (e.g., E-factor reduction by 40%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.